2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including in the field of biochemistry and pharmacology.
Scientific Research Applications
- The thiazolo[5,4-d]thiazole moiety, fused with a (bi)heterocycle, possesses appealing features for applications in organic electronics. Its rigid planar structure enables efficient intermolecular π–π overlap, making it suitable for semiconductors used in plastic electronics .
- Aryl-functionalized derivatives of thiazolo[5,4-d]thiazole expand the conjugated backbone of semiconducting materials. These compounds have gained interest in organic photovoltaics due to their potential for efficient charge transport and stability .
- Etofenprox, a derivative of 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is used as an insecticide. It exhibits insecticidal activity against various pests, making it valuable in agriculture and pest control .
Organic Electronics and Semiconductors
Pesticides and Insecticides
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-18-9-6-16(7-10-18)14-21(27)25-19-11-8-17(13-15(19)2)22-26-20-5-4-12-24-23(20)29-22/h4-13H,3,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOXCLKXVWUGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide |
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